molecular formula C12H22N2O2 B1528109 tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate CAS No. 1251019-03-0

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No.: B1528109
CAS No.: 1251019-03-0
M. Wt: 226.32 g/mol
InChI Key: BRSVASFRYDNVEP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: is an organic compound that features a unique structure combining an azetidine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate typically involves multiple stepsThe tert-butyl group is often introduced as a protecting group to facilitate the synthesis and can be removed later if necessary .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Deprotection: Trifluoroacetic acid.

    Substitution: Alkylating or acylating agents.

Major Products:

    Hydrolysis: tert-Butanol and carboxylic acid derivative.

    Deprotection: Free amine on the azetidine ring.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-pyrrolidin-3-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSVASFRYDNVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251019-03-0
Record name tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
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tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
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tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
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tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
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tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

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